molecular formula C15H21NO2S B2633201 2-[({[4-(Tert-butyl)cyclohexyliden]amino}oxy)carbonyl]thiophene CAS No. 306730-56-3

2-[({[4-(Tert-butyl)cyclohexyliden]amino}oxy)carbonyl]thiophene

Cat. No. B2633201
CAS RN: 306730-56-3
M. Wt: 279.4
InChI Key: PHVPKZDBTGDVOM-VBKFSLOCSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound includes a thiophene ring, a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S . It also contains a tert-butyl group attached to a cyclohexylidene ring.

Scientific Research Applications

Synthetic Phenolic Antioxidants and Environmental Concerns

Synthetic phenolic antioxidants (SPAs), including 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4-di-tert-butyl-phenol (DBP), are widely used in various industrial and commercial products to prolong shelf life by retarding oxidative reactions. While not directly related to the specific compound requested, this research highlights the broader family of compounds, including thiophene derivatives, and their environmental detection, human exposure, and potential toxicological effects. Studies suggest the need for future research on novel SPAs with lower toxicity and environmental impact, potentially including derivatives of thiophene (Liu & Mabury, 2020).

Thiophene Derivatives as Analogues of Carcinogens

Research into thiophene analogues of known carcinogens like benzidine and 4-aminobiphenyl has been conducted to understand their potential carcinogenicity. This research provides insight into the structural activity relationships of thiophene derivatives, potentially including the compound of interest. The findings suggest that these thiophene derivatives could exhibit carcinogenic potential, although their in vivo impact might be limited (Ashby et al., 1978).

Application in Organic Synthesis and Material Science

Thiophene derivatives have found significant applications in medicinal chemistry due to their diverse bioactivities, including antimicrobial, anticancer, and anti-inflammatory properties. Moreover, their electronic properties make them valuable in organic materials, highlighting the versatility and potential utility of thiophene-based compounds in various scientific and industrial applications. This context emphasizes the potential research applications of specific thiophene derivatives, including the one mentioned (Xuan, 2020).

Environmental and Ecotoxicological Concerns

Studies have also reviewed the environmental occurrence, fate, and ecotoxicological concerns related to phenolic compounds like 2,4-di-tert-butylphenol and its analogs, which share structural similarities with the compound . These reviews discuss the need for improved methods to remove such compounds from environmental waters, indicating ongoing research into mitigating the environmental impacts of similar synthetic compounds (Olaniyan et al., 2020).

properties

IUPAC Name

[(4-tert-butylcyclohexylidene)amino] thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2S/c1-15(2,3)11-6-8-12(9-7-11)16-18-14(17)13-5-4-10-19-13/h4-5,10-11H,6-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHVPKZDBTGDVOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC(=NOC(=O)C2=CC=CS2)CC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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